(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC20204507
Molecular Formula: C15H15Cl2N3O3S
Molecular Weight: 388.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15Cl2N3O3S |
|---|---|
| Molecular Weight | 388.3 g/mol |
| IUPAC Name | 4-[(2,4-dichlorophenyl)iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C15H15Cl2N3O3S/c1-9-12(7-18-14-3-2-10(16)6-13(14)17)15(21)20(19-9)11-4-5-24(22,23)8-11/h2-3,6-7,11,19H,4-5,8H2,1H3 |
| Standard InChI Key | NKNFMAIZDQDBFY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=C(C=C(C=C3)Cl)Cl |
Introduction
(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule characterized by its unique structural features, including a pyrazolone core, a dichlorophenyl group, and a dioxidotetrahydrothiophen moiety. This compound belongs to the class of pyrazolones, which are known for their diverse pharmacological properties, such as anti-inflammatory, analgesic, and antipyretic effects.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step processes, requiring careful optimization of reaction conditions such as temperature, pH, and catalysts to ensure high yields and purity. The chemical reactivity of this compound can be attributed to its functional groups, which allow it to participate in various reactions essential for derivatization and optimization of biological activity.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may exhibit significant biological activities due to its unique combination of structural features. The presence of chlorophenyl and thiophene moieties in its structure may enhance its biological activity and specificity. Potential applications include research into antimicrobial, anticancer, and anti-inflammatory properties.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Pyrazolone with dichlorophenyl and dioxidotetrahydrothiophen moieties | Antimicrobial, anticancer |
| (4E)-4-{[(2,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Similar pyrazolone core with different chlorophenyl substitution | Antimicrobial |
| (4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-(1,1-dioxothiazolidin-4-yl)-2,4-dihydro-3H-pyrazol-3-one | Variation in phenyl substitution | Anti-inflammatory |
Interaction Studies and Therapeutic Potential
Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies often focus on elucidating the mechanisms underlying its pharmacological properties and determining its suitability for clinical use. The unique combination of structural features in this compound may confer distinct biological properties compared to its analogs, making it a promising candidate for further research in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume